Ethyl 1-aminocyclopropanecarboxylate hydrochloride
Overview
Description
Ethyl 1-aminocyclopropanecarboxylate hydrochloride, also known as 1-Aminocyclopropyl carboxylic acid ethyl ester hydrochloride, is a chemical compound with the empirical formula C6H12ClNO2 . It has a molecular weight of 165.62 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl.CCOC(=O)C1(N)CC1
. The InChI key for this compound is XFNUTZWASODOQK-UHFFFAOYSA-N
. Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point range of 114-120 °C . It is soluble in water .Scientific Research Applications
Anticonvulsant Properties : Ethyl 1-aminocyclopropanecarboxylate hydrochloride, being more potent than its parent compound ACC, shows promise as an anticonvulsant. It effectively blocks convulsions and deaths caused by N-methyl-D-aspartate without impairing motor performance. This suggests potential applications in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).
Role in Ethylene Synthesis in Plants : this compound contributes to the study of ethylene synthesis in plants. Research involving its isomers (like 1-amino-2-ethylcyclopropanecarboxylic acid) has revealed insights into the stereospecific conversion of ACC to ethylene, a critical process in plant biology (Hoffman et al., 1982).
Applications in Polymer Chemistry : This compound has been used in enzymatically catalyzed oxidative polymerization studies, particularly in the presence of horseradish peroxidase and cyclodextrins. Such research broadens our understanding of polymer chemistry and enzyme catalysis (Pang et al., 2003).
Study of Plant Hormones and Stress Responses : this compound is instrumental in studying the role of ACC as an ethylene precursor and its independent signaling role in plants. This has significant implications for understanding plant development, cell wall signaling, and pathogen virulence (Polko & Kieber, 2019).
Agronomic Applications : Studies highlight the significance of ACC, the central molecule in ethylene biosynthesis, in agriculture. Insights into the regulation of ACC synthesis, transport, and its role as an ethylene-independent signal, offer potential applications in agronomy, particularly in enhancing plant growth and stress resilience (Vanderstraeten & Van Der Straeten, 2017).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapours, mist or gas, and to ensure adequate ventilation .
Mechanism of Action
Target of Action
Ethyl 1-aminocyclopropanecarboxylate hydrochloride, also known as 1-Aminocyclopropane-1-carboxylic acid ethyl ester hydrochloride, is a derivative of 1-Aminocyclopropane-1-carboxylic acid (ACC). ACC is known to be a precursor to the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses in plants .
Mode of Action
The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthase (ACS) and subsequently oxidized to ethylene by ACC oxidase (ACO) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .
Biochemical Pathways
The compound plays a vital role in the ethylene biosynthesis pathway in plants . Ethylene biosynthesis starts with the conversion of the amino acid methionine to SAM by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACS . ACC is then oxidized to ethylene by ACO .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in biological systems.
Result of Action
The primary result of the action of this compound is the production of ethylene, a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water suggests that it could be affected by the hydration status of the environment . Additionally, the compound’s role in ethylene biosynthesis suggests that it could be influenced by factors that affect plant growth and development, such as light, temperature, and nutrient availability .
Biochemical Analysis
Biochemical Properties
It is known that 1-Aminocyclopropane-1-carboxylic acid (ACC), a structurally similar compound, is a direct precursor of the plant hormone ethylene . ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Cellular Effects
It is known that ACC, a structurally similar compound, plays a role in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .
Molecular Mechanism
Acc, a structurally similar compound, is known to be converted to ethylene, a plant hormone, through the action of ACC oxidases (ACOs) .
Metabolic Pathways
Acc, a structurally similar compound, is known to be involved in the biosynthesis of the plant hormone ethylene .
Properties
IUPAC Name |
ethyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-9-5(8)6(7)3-4-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNUTZWASODOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327703 | |
Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42303-42-4 | |
Record name | Ethyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 1-AMINOCYCLOPROPANECARBOXYLATE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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